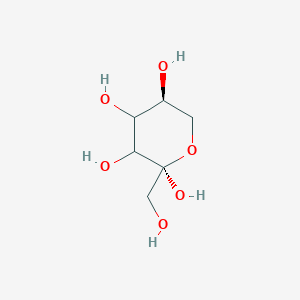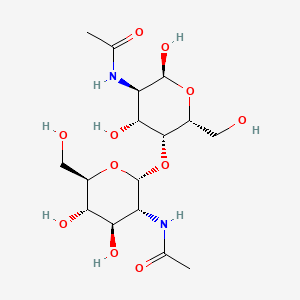
GlcNAc(a1-4)a-GalNAc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two monosaccharides: 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with 2-acetamido-2-deoxy-D-glucose. The reaction is often catalyzed by a glycosyltransferase enzyme, which facilitates the formation of the glycosidic bond between the two monosaccharides. The reaction conditions usually include an aqueous buffer solution, a suitable temperature (often around 37°C), and the presence of divalent metal ions such as magnesium or manganese to enhance enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve microbial fermentation processes. Specific strains of bacteria or yeast that express the necessary glycosyltransferase enzymes can be cultured in bioreactors. The fermentation broth is then processed to isolate and purify the desired disaccharide. This method allows for large-scale production of the compound with high purity and yield.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Acetylated or benzoylated derivatives.
科学研究应用
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose has several applications in scientific research:
Biochemistry: It is used as a model compound to study glycosylation processes and enzyme-substrate interactions.
Molecular Biology: The compound is utilized in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and recognition.
Medicine: It has potential therapeutic applications in the development of drugs targeting glycosylation pathways.
Industry: The compound is used in the production of bioactive materials and as a precursor for the synthesis of complex carbohydrates.
作用机制
The mechanism of action of 2-acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. These interactions are crucial for various cellular processes, including cell signaling, adhesion, and immune response.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A monosaccharide component of the disaccharide.
2-Acetamido-2-deoxy-D-galactose: Another monosaccharide component of the disaccharide.
N-Acetylglucosamine: A related compound involved in the synthesis of glycoproteins and glycolipids.
Uniqueness
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of two acetamido groups. This structure confers distinct biochemical properties, making it a valuable tool in studying glycosylation and its role in various biological processes.
属性
分子式 |
C16H28N2O11 |
|---|---|
分子量 |
424.40 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15+,16-/m1/s1 |
InChI 键 |
CDOJPCSDOXYJJF-KDUSXDOASA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)


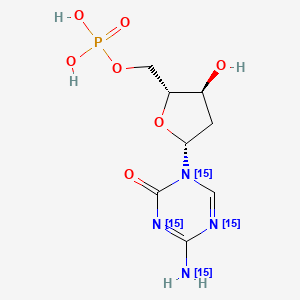
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
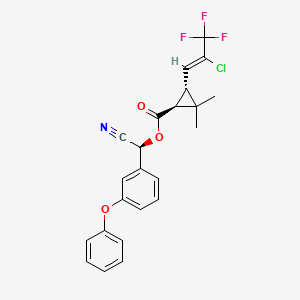
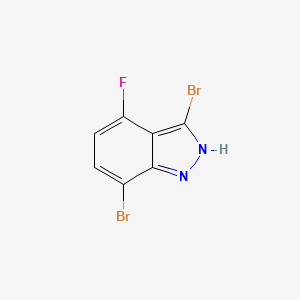
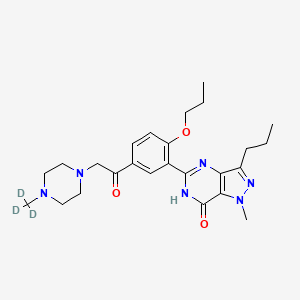
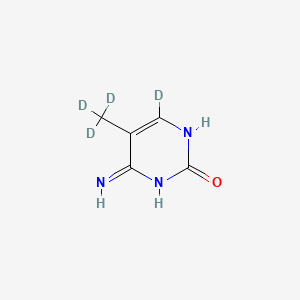
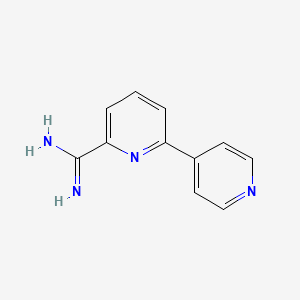
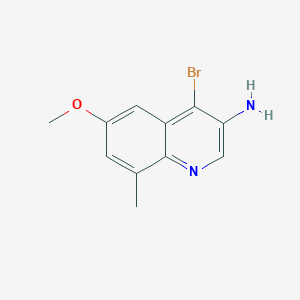
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
